molecular formula C8H8BrF3N2O2S B6277508 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid CAS No. 2763755-63-9

4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid

Cat. No. B6277508
CAS RN: 2763755-63-9
M. Wt: 333.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-3-yl)-2-bromo-1,3-thiazole (ABT) is a synthetic organic compound that is widely used in pharmaceutical and industrial applications. ABT is a versatile and useful molecule due to its unique structure, which consists of a five-membered ring with two nitrogen atoms, two carbon atoms, and one bromine atom. It is a valuable reagent for the synthesis of various heterocyclic compounds, such as pyrimidines and thiazoles. ABT is also a useful intermediate in the synthesis of a variety of drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate. The bromonium ion is a four-membered ring structure consisting of two carbon atoms, one nitrogen atom, and one bromine atom. This intermediate is thought to be responsible for the reactivity of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid are not fully understood. However, it is believed to be a non-toxic compound that is not likely to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid in laboratory experiments is its versatility. It can be used in the synthesis of a variety of heterocyclic compounds and other compounds. Furthermore, it is relatively non-toxic and does not produce any harmful by-products. However, 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid is sensitive to air and light and should be stored in a cool, dark place.

Future Directions

Future research on 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid should focus on its mechanism of action and its potential applications. In particular, further research should be done to determine the biochemical and physiological effects of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid, as well as its potential toxicity. Additionally, further research should be done to explore the potential applications of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid in the synthesis of various other compounds, such as polymers and other pharmaceuticals. Finally, further research should be done to explore the potential use of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid in the development of new drugs and other pharmaceuticals.

Synthesis Methods

4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid is synthesized by reacting 4-chloro-2-bromo-1,3-thiazole with trifluoroacetic acid (TFA) in the presence of a catalyst. The reaction is carried out in a solvent, usually dimethyl sulfoxide (DMSO), and is typically heated to a temperature of 80-100°C. The reaction is usually complete within one hour, and yields a white solid product with a melting point of 130-131°C.

Scientific Research Applications

4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid is a valuable reagent for the synthesis of various heterocyclic compounds, such as pyrimidines and thiazoles. It is also used in the synthesis of a variety of drugs and other pharmaceuticals. In addition, 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid has been used in the synthesis of various other compounds, such as pyridines, imidazoles, and pyrazoles. Furthermore, 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid involves the synthesis of the azetidine ring, followed by the bromination of the thiazole ring, and finally the addition of trifluoroacetic acid.", "Starting Materials": [ "2-bromo-1,3-thiazole", "3-aminopropanol", "trifluoroacetic anhydride", "triethylamine", "dichloromethane", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(azetidin-3-yl)propan-1-ol", "React 2-bromo-1,3-thiazole with 3-aminopropanol in the presence of triethylamine and dichloromethane to form 3-(azetidin-3-yl)propan-1-ol.", "Step 2: Synthesis of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole", "Brominate 2-bromo-1,3-thiazole using sodium bicarbonate and bromine in the presence of dichloromethane to form 4-bromo-2-thiazolyl bromide.", "React 4-bromo-2-thiazolyl bromide with 3-(azetidin-3-yl)propan-1-ol in the presence of triethylamine and dichloromethane to form 4-(azetidin-3-yl)-2-bromo-1,3-thiazole.", "Step 3: Addition of Trifluoroacetic Acid", "Add trifluoroacetic anhydride to 4-(azetidin-3-yl)-2-bromo-1,3-thiazole in the presence of dichloromethane to form the trifluoroacetic acid salt of the compound.", "Filter the product and wash with water and sodium sulfate to obtain the final product, 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid." ] }

CAS RN

2763755-63-9

Product Name

4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid

Molecular Formula

C8H8BrF3N2O2S

Molecular Weight

333.1

Purity

95

Origin of Product

United States

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